Bobcat339 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de Bobcat339 est un inhibiteur puissant et sélectif de la famille des enzymes de translocation dix-onze (TET), basé sur la cytosine. Il est principalement utilisé dans le domaine de l'épigénétique pour étudier la méthylation de l'ADN et la transcription génétique. Le composé a montré une activité inhibitrice significative contre les enzymes TET1 et TET2, avec des valeurs de CI50 de 33 μM et 73 μM, respectivement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de Bobcat339 implique les étapes suivantes :

Matériaux de départ : 5-chlorocytosine, acide 3-biphénylboronique, acétate de cuivre(II) monohydraté et N,N,N',N'-tétraméthyléthylènediamine (TEMED).

Conditions de réaction :

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de Bobcat339 ne sont pas bien documentées dans la littérature. Le processus de synthèse décrit ci-dessus peut être mis à l'échelle pour la production industrielle avec des modifications appropriées pour assurer la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de Bobcat339 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs . Le composé peut également participer à des réactions de coordination avec des ions métalliques, ce qui peut influencer son activité inhibitrice.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les dérivés de cytosine halogénés et les acides boroniques. Les conditions de réaction impliquent généralement l'utilisation d'acétate de cuivre(II) comme catalyseur et de TEMED comme ligand.

Réactions de coordination : Les ions métalliques tels que le cuivre(II) peuvent se coordonner avec le chlorhydrate de Bobcat339, affectant son activité.

Produits majeurs

Le principal produit formé à partir de la synthèse du chlorhydrate de Bobcat339 est l'inhibiteur souhaité lui-même. Les sous-produits peuvent inclure des matières premières non réagies et des sous-produits provenant de réactions incomplètes.

Applications de la recherche scientifique

Le chlorhydrate de Bobcat339 a un large éventail d'applications de recherche scientifique :

Épigénétique : Utilisé comme outil pour étudier les processus de méthylation et de déméthylation de l'ADN en inhibant les enzymes TET.

Recherche sur le cancer : Étudié pour son potentiel à surmonter la résistance aux médicaments dans les cellules cancéreuses, en particulier dans le carcinome hépatocellulaire (CHC) résistant au sorafénib.

Biologie du développement : Étudié pour ses effets sur la maturation des ovocytes et l'embryogenèse précoce chez les porcs.

Neurosciences : Exploré pour son rôle dans la régénération neuronale et la neuroprotection.

Mécanisme d'action

Le chlorhydrate de Bobcat339 exerce ses effets en inhibant sélectivement les enzymes TET, qui sont impliquées dans l'oxydation de la 5-méthylcytosine en 5-hydroxyméthylcytosine . Cette inhibition entraîne une diminution de la déméthylation de l'ADN, affectant l'expression des gènes et les fonctions cellulaires. L'activité du composé est médiée par son interaction avec le site actif des enzymes TET, bloquant leur fonction catalytique.

Applications De Recherche Scientifique

Bobcat339 hydrochloride has a wide range of scientific research applications :

Epigenetics: Used as a tool to study DNA methylation and demethylation processes by inhibiting TET enzymes.

Cancer Research: Investigated for its potential to overcome drug resistance in cancer cells, particularly in hepatocellular carcinoma (HCC) resistant to sorafenib.

Developmental Biology: Studied for its effects on oocyte maturation and early embryogenesis in pigs.

Neuroscience: Explored for its role in neural regeneration and neuroprotection.

Mécanisme D'action

Bobcat339 hydrochloride exerts its effects by selectively inhibiting TET enzymes, which are involved in the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine . This inhibition leads to a decrease in DNA demethylation, affecting gene expression and cellular functions. The compound’s activity is mediated by its interaction with the active site of TET enzymes, blocking their catalytic function.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Bobcat339 est unique par sa sélectivité pour les enzymes TET par rapport à d'autres inhibiteurs . Les composés similaires comprennent :

RG108 : Un inhibiteur de la méthyltransférase de l'ADN qui ne cible pas sélectivement les enzymes TET.

SGI-1027 : Un autre inhibiteur de la méthyltransférase de l'ADN avec une activité plus large.

Zébularine : Un analogue de la cytidine qui inhibe la méthylation de l'ADN mais n'a pas de sélectivité pour les enzymes TET.

Le chlorhydrate de Bobcat339 se distingue par son inhibition spécifique de TET1 et TET2, ce qui en fait un outil précieux pour l'étude de la régulation épigénétique et les applications thérapeutiques potentielles.

Propriétés

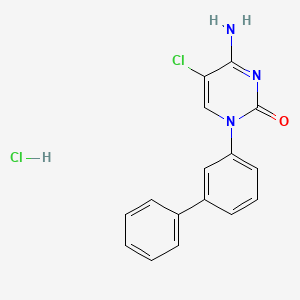

IUPAC Name |

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMPKMMOPYMRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.